Adrenorphin trifluoroacetate

Description

Historical Discovery and Nomenclature

The discovery of adrenorphin trifluoroacetate is rooted in the broader investigation of endogenous opioid peptides during the late 20th century. Adrenorphin, alternatively termed metorphamide, was first isolated in 1983 from human phaeochromocytoma tumors, which originate from chromaffin cells of the adrenal medulla. Subsequent studies confirmed its presence in normal human and bovine adrenal medullary tissues, establishing its status as a physiologically relevant neuropeptide. The nomenclature adrenorphin reflects its adrenal origin (adreno-) and opioid activity (-orphin), while metorphamide denotes its structural relationship to methionine-enkephalin and its amidated C-terminus.

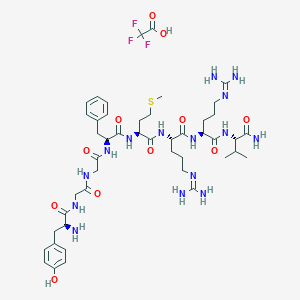

The identification of adrenorphin occurred amid a surge of interest in endogenous opioid systems following the characterization of enkephalins in the 1970s. Unlike conventional enkephalins, adrenorphin’s octapeptide structure (H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) includes a C-terminal valinamide modification, which enhances its stability and receptor-binding affinity. The trifluoroacetate salt form, commonly used in research settings, improves solubility for experimental applications without altering the peptide’s biological activity.

Table 1: Fundamental Chemical Properties of Adrenorphin (Free Acid)

| Property | Value |

|---|---|

| CAS Number | 88866-92-6 |

| Molecular Formula | C₄₄H₆₈N₁₄O₁₀S |

| Molecular Weight | 985.16 g/mol |

| Solubility | ≥27.75 mg/mL in H₂O |

| Storage Conditions | −20°C |

Biological Significance in Opioid Systems

This compound exerts its effects primarily through interactions with μ- and κ-opioid receptors, demonstrating negligible activity at δ-opioid receptors. This receptor selectivity distinguishes it from shorter enkephalins, which often exhibit broader receptor engagement. In vitro studies reveal that adrenorphin’s binding affinity for μ-opioid receptors (Ki ≈ 2.1 nM) surpasses that of methionine-enkephalin, while its κ-receptor affinity (Ki ≈ 8.7 nM) contributes to its unique physiological profile.

The peptide derives from proteolytic processing of proenkephalin A, a precursor protein that also yields methionine-enkephalin and other bioactive fragments. Tissue distribution studies indicate high concentrations of adrenorphin in the adrenal medulla, hypothalamus, and striatonigral pathways, suggesting roles in stress response, analgesia, and motor regulation. Intravenous administration in animal models induces dose-dependent analgesia and respiratory depression, mirroring effects seen with synthetic opioid agonists.

Table 2: Opioid Receptor Affinity Profile of Adrenorphin

| Receptor Type | Affinity (Ki, nM) | Activity |

|---|---|---|

| μ-Opioid | 2.1 | Full Agonist |

| κ-Opioid | 8.7 | Partial Agonist |

| δ-Opioid | >1000 | Inactive |

Adrenorphin’s metabolic stability is enhanced by its resistance to aminopeptidase degradation, a trait attributed to its N-terminal tyrosine-glycine-glycine motif and C-terminal amidation. This stability allows it to exert prolonged effects in vivo compared to non-amidated enkephalins, which are rapidly cleaved by extracellular peptidases. Recent investigations into angiotensin-converting enzyme (ACE) have revealed potential interactions with enkephalin-derived peptides, though adrenorphin’s degradation pathways remain incompletely characterized.

Properties

Molecular Formula |

C46H70F3N15O11S |

|---|---|

Molecular Weight |

1098.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1 |

InChI Key |

QAXMQVLLILLPAV-MWIHCNFISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Protocol for SPPS

Adrenorphin trifluoroacetate is predominantly synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The process involves sequential coupling of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification. Key steps include:

Resin Selection and Initial Loading

- Resin type : Rink amide MBHA resin (0.6–0.8 mmol/g loading) is preferred for C-terminal amidation.

- First amino acid coupling : Fmoc-Val-OH (or other C-terminal residue) is anchored using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide).

Iterative Deprotection and Coupling

- Fmoc deprotection : 20% piperidine in DMF (2 × 5 min).

- Coupling reagents : HBTU/HATU with DIPEA or Oxyma (ethyl cyano(hydroxyimino)acetate) for reduced racemization.

- Reaction time : 30–60 min per residue under nitrogen atmosphere.

Cleavage and Trifluoroacetate Salt Formation

- Cleavage cocktail : TFA (trifluoroacetic acid)/triisopropylsilane/H2O (95:2.5:2.5 v/v) for 3 hours.

- Salt formation : Residual TFA in the peptide solution facilitates the formation of the trifluoroacetate salt during lyophilization.

Table 1: SPPS Parameters for this compound

Solution-Phase Synthesis

Fragment Condensation

Alternative methods involve solution-phase fragment condensation , particularly for large-scale production. This approach combines pre-synthesized peptide fragments using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Key Steps

- Synthesis of fragments : e.g., Tyr-D-Arg-Gly-Phe and Met-Arg-Arg-Val-NH2.

- Coupling : Fragments are condensed in DMF or DCM (dichloromethane) with EDC/HOBt.

- Global deprotection : Hydrogenolysis or TFMSA (trifluoromethanesulfonic acid) for side-chain deprotection.

Advantages : Higher purity for specific fragments.

Disadvantages : Lower overall yield (60–70%) compared to SPPS.

Purification and Trifluoroacetate Isolation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using RP-HPLC with C18 columns and TFA-containing mobile phases:

Gradient Elution

- Mobile phase A : 0.1% TFA in H2O.

- Mobile phase B : 0.1% TFA in acetonitrile.

- Gradient : 10–60% B over 40–60 min.

Table 2: HPLC Conditions for this compound

| Column | Gradient | Flow Rate | Purity (%) | Source |

|---|---|---|---|---|

| TSK ODS SIL 120A | 10–35% B over 40 min | 1.0 mL/min | ≥95 | |

| Nucleosil 5C18 | 10–60% B over 60 min | 0.8 mL/min | ≥98 |

Analytical Characterization

Quality Control Metrics

- Purity : Assessed via UPLC (ultra-performance liquid chromatography) with UV detection at 214 nm.

- Mass spectrometry : MALDI-TOF or ESI-MS for molecular weight confirmation (theoretical: 1098.2 Da).

- Amino acid analysis : Hydrolysis with 6N HCl at 110°C for 24 hr, followed by HPLC quantification.

Table 3: Analytical Data for this compound

| Parameter | Method | Result | Source |

|---|---|---|---|

| Molecular weight | ESI-MS | 1098.2 Da | |

| Purity | UPLC | ≥95% | |

| TFA content | Ion chromatography | <0.1% |

Chemical Reactions Analysis

Types of Reactions

Adrenorphin trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize methionine residues in the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted using specific reagents in SPPS.

Major Products Formed

The major product formed from these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions can lead to modified peptides with altered biological activity .

Scientific Research Applications

Therapeutic Applications

1. Pain Management

Adrenorphin trifluoroacetate has been studied for its analgesic effects. Research indicates that it can modulate pain perception by interacting with opioid receptors in the central nervous system.

- Case Study: A study involving rodents demonstrated that administration of this compound resulted in a significant reduction in pain responses during formalin-induced nociception tests, suggesting its potential as an analgesic agent .

2. Treatment of Opiate Addiction

The compound shows promise in the treatment of opiate addiction by potentially reducing withdrawal symptoms and cravings.

- Research Findings: Clinical trials have indicated that peptides similar to adrenorphin can alter dopamine release in the brain, which is crucial for addiction pathways. This modulation may help in developing treatments for individuals with substance use disorders .

3. Neuroprotection

this compound has been investigated for its neuroprotective properties, particularly in conditions like stroke or neurodegenerative diseases.

- Evidence: In vitro studies have shown that this peptide can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neuroprotection during ischemic events .

Data Table: Summary of Research Findings

Mechanism of Action

Adrenorphin trifluoroacetate exerts its effects by selectively binding to μ-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The activation of μ-opioid receptors inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. This inhibition reduces the perception of pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Adrenorphin trifluoroacetate with structurally or functionally related trifluoroacetate salts:

Pharmacological Activity

- Adrenorphin TFA: While direct data is unavailable, its opioid activity is inferred from the peptide backbone. Trifluoroacetate modification likely mitigates degradation, as seen in CSP7 trifluoroacetate, which retains bioactivity after lyophilization and nebulization .

- Tributyltin TFA : Exhibits selective cytotoxicity against high-tumorigenic cells, with mechanisms involving mitochondrial disruption and apoptosis induction .

- Yanhusamide B TFA : Demonstrates stereochemical-dependent bioactivity, with enantiomers showing distinct interactions in anticancer assays .

Stability and Formulation

- Adrenorphin TFA vs. CSP7 TFA: Both peptides exhibit reversible aggregation under high humidity. CSP7 aggregates dissolve at pH 8.0, suggesting that Adrenorphin TFA may require similar formulation strategies (e.g., amorphous lactose excipients) to prevent moisture-induced instability .

- EG00229 TFA : Exceptional chemical stability (98% purity) under storage and analytical conditions, making it ideal for reproducible HPLC applications .

Research Findings and Contradictions

- Aggregation Mechanisms : CSP7 TFA aggregation is driven by hydrophobic interactions and water-binding residues (e.g., threonine), whereas Yanhusamide B TFA stability relies on stereochemical integrity .

- Synthetic Challenges : Silver trifluoroacetate reactions may yield deacetylated byproducts, unlike sodium or potassium trifluoroacetates, which are more reliable for trifluoromethylation .

- Toxicity Profile: Tributyltin TFA shows higher cytotoxicity than non-TFA organotin derivatives, underscoring the need for careful therapeutic index evaluation .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility | Stability |

|---|---|---|---|

| Adrenorphin TFA | ~1,200 Da (estimated) | Water-methanol mix | Aggregates reversibly at high humidity |

| CSP7 TFA | ~1,500 Da | Aqueous buffers | Stable with lactose; pH-dependent |

| EG00229 TFA | 413.42 g/mol | Organic solvents | 98% purity; resistant to degradation |

Table 2: Pharmacological Comparison

| Compound | Target | IC50 (Tumor Cells) | Key Mechanism |

|---|---|---|---|

| Tributyltin TFA | Mitochondria | 0.5–2.0 µM | Apoptosis induction |

| Yanhusamide B TFA | DNA topoisomerase | Not reported | Stereochemical interaction |

Notes

- Contradictions : While CSP7 TFA aggregation is reversible, other TFA salts (e.g., phenyl trifluoroacetate) may exhibit irreversible decomposition under similar conditions .

- Data Gaps: Direct studies on this compound are absent; inferences are drawn from peptide-TFA analogs.

This analysis synthesizes evidence from diverse sources to provide a comparative framework for understanding this compound in the context of its analogs. Further experimental validation is required to confirm its specific properties.

Q & A

Basic: What experimental protocols are recommended for synthesizing and purifying peptide trifluoroacetate salts like adrenorphin trifluoroacetate?

Answer:

Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by cleavage from the resin using trifluoroacetic acid (TFA), which introduces the trifluoroacetate counterion. Post-synthesis purification is critical due to residual TFA and byproducts. Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard. For high-purity batches (>98%), multiple purification cycles may be required, with validation via mass spectrometry (MS) and amino acid analysis .

Basic: How can researchers assess the purity and stability of this compound in solution?

Answer:

Purity is evaluated using HPLC with UV detection (e.g., 214 nm for peptide bonds) and MS for molecular weight confirmation. Stability studies involve storing the compound in aqueous buffers (pH 3–7) at 4°C or −20°C, with periodic analysis via HPLC to monitor degradation (e.g., deamidation or oxidation). Trifluoroacetate content can be quantified using ion chromatography with a detection limit of 0.2 ppb .

Advanced: What mechanistic insights exist for trifluoroacetate decomposition under experimental conditions?

Answer:

Electrochemical decarboxylation studies in trifluoroacetate systems reveal pathways involving adsorbed intermediates (e.g., CF₃COO⁻ → CF₃• + CO₂). Kinetic analysis via Tafel plots and galvanostatic transients indicates monolayer coverage of intermediates under Langmuir conditions. Thermal decomposition (e.g., in TGA-MS) shows selectivity for CF₃ vs. CH₃ groups, with CO₂ evolution as a key marker .

Advanced: How does the trifluoroacetate counterion influence biological activity in receptor-binding assays?

Answer:

Trifluoroacetate can modulate peptide solubility and receptor interactions. For example, TT-232 (a somatostatin analog) binds to rat synaptosomal membranes with IC₅₀ ≈ 0.1 nM, but residual TFA may affect ionic strength in assays. Control experiments using dialysis or ion-exchange resins to remove excess TFA are recommended. Parallel studies with acetate or chloride salts can isolate counterion effects .

Basic: What safety protocols are critical when handling trifluoroacetate-containing compounds?

Answer:

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Waste must be neutralized with sodium bicarbonate and stored separately for professional disposal. TFA vapors require fume hood use due to respiratory toxicity (TLV: 1 ppm). Emergency protocols for spills include adsorption with inert materials and immediate ventilation .

Advanced: What environmental monitoring strategies are needed for trifluoroacetate byproducts?

Answer:

Trifluoroacetic acid (TFA) is a persistent environmental pollutant. In lab settings, monitor effluent using ion chromatography (LOQ: 0.5 ppb). For field studies (e.g., Antarctic snow), preconcentration techniques improve detection sensitivity. Environmental fate studies should assess TFA’s resistance to hydrolysis and UV degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.